N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
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Overview
Description
N-(2-(6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex organic compound with intriguing structural features. This compound belongs to the class of pyrazolopyrimidines, a group known for their diverse biological activities. The structure contains multiple functional groups, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide can be approached through several synthetic routes. Typically, it begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functional group modifications. One method involves the condensation of 4-propylaminopyrazolo[3,4-d]pyrimidine with a methylthioethanol derivative under controlled reaction conditions. The propylamide side chain is then introduced via an amidation reaction using suitable reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 2-propylpentanoic acid.
Industrial Production Methods: For industrial-scale production, the process must be optimized for cost-effectiveness and yield. This often involves the use of catalytic processes and flow chemistry techniques to ensure consistent and scalable synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone under mild oxidative conditions.
Reduction: The amide bond can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The propylamino group can participate in nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a suitable solvent like tetrahydrofuran (THF).
Substitution: Various alkylating agents or acylating agents in the presence of a base like triethylamine.
Major Products: The major products depend on the reaction conditions but can include sulfoxides, sulfones, secondary amines, and substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of other biologically active molecules. Its diverse functional groups allow for multiple chemical transformations, making it a valuable tool for synthetic chemists.
Biology: In biological research, N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is explored for its potential as a kinase inhibitor, targeting specific signaling pathways involved in cell proliferation and differentiation.
Medicine: The compound shows promise in preclinical studies as a potential therapeutic agent for treating various cancers and inflammatory diseases. Its ability to modulate key molecular targets makes it an attractive candidate for drug development.
Industry: Industrially, the compound can be utilized in the development of agrochemicals and specialty chemicals, owing to its reactivity and stability.
Mechanism of Action
Molecular Targets and Pathways: N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide exerts its effects by inhibiting specific protein kinases involved in cellular signaling. These kinases play a crucial role in regulating cell growth, apoptosis, and inflammation. The compound binds to the ATP-binding site of the kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide: : Unique for its propylamino and methylthio groups.
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide: : Similar but with an ethylthio group, showing different reactivity and biological activity.
N-(2-(6-(methylthio)-4-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide: : Contains a methylamino group, affecting its pharmacokinetics and efficacy.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity profile make it a valuable tool for chemists, biologists, and medical researchers alike. The ongoing study of its mechanisms and comparison with similar compounds continue to reveal new possibilities for its use and impact.
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6OS/c1-5-8-14(9-6-2)18(26)21-11-12-25-17-15(13-22-25)16(20-10-7-3)23-19(24-17)27-4/h13-14H,5-12H2,1-4H3,(H,21,26)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVZWLCREZLUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NCCC)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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